molecular formula C12H18N2O2 B12280686 2-n-Cbz-(r)-butane-1,2-diamine

2-n-Cbz-(r)-butane-1,2-diamine

Cat. No.: B12280686
M. Wt: 222.28 g/mol
InChI Key: CWOTXZZMEPSBPP-LLVKDONJSA-N
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Description

2-n-Cbz-®-butane-1,2-diamine is a chiral diamine compound that is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom, which helps in stabilizing the molecule during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase to convert N-Cbz-protected L-ornithinol and L-lysinol to the desired product . This method ensures high enantiopurity and prevents racemization of key intermediates.

Industrial Production Methods

Industrial production of 2-n-Cbz-®-butane-1,2-diamine often involves large-scale synthesis using similar enzymatic methods. The use of biocatalysts in telescoped enzymatic cascades allows for efficient and sustainable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-n-Cbz-®-butane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the stability of the chiral center.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized derivatives, and substituted amine compounds.

Scientific Research Applications

2-n-Cbz-®-butane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-n-Cbz-®-butane-1,2-diamine involves its interaction with various molecular targets, including enzymes and receptors. The Cbz protecting group helps in stabilizing the compound during these interactions, allowing for specific binding and activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-Cbz-protected diamines such as N-Cbz-aminopiperidine and N-Cbz-aminoazepane . These compounds share similar structural features and are used in similar applications.

Uniqueness

2-n-Cbz-®-butane-1,2-diamine is unique due to its specific chiral center and the presence of the Cbz protecting group, which provides stability and specificity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

benzyl N-[(2R)-1-aminobutan-2-yl]carbamate

InChI

InChI=1S/C12H18N2O2/c1-2-11(8-13)14-12(15)16-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15)/t11-/m1/s1

InChI Key

CWOTXZZMEPSBPP-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CN)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(CN)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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